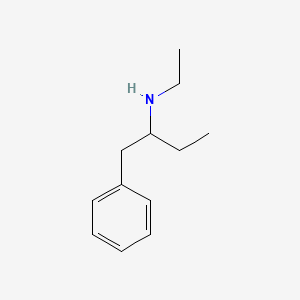

Ethyl(1-phenylbutan-2-yl)amine

描述

Overview of the Chemical Compound's Significance in Academic Research

Ethyl(1-phenylbutan-2-yl)amine, also known as N-ethyl-1-phenylbutan-2-amine, is a compound belonging to the extensive class of phenylalkylamines. While not as widely studied as some of its structural relatives, it holds significance in chemical research primarily as a building block and reference standard. Its potential applications are being explored in the synthesis of more complex molecules, including those with potential pharmacological applications. Specifically, it is considered a potential starting point for the development of new therapeutics for neurological and psychological conditions, given its structural similarities to known neurotransmitters. smolecule.com The compound's reactivity makes it a valuable tool in synthetic organic chemistry for creating more complex molecular architectures. smolecule.com Furthermore, research into its interactions with biological systems, such as receptor binding and metabolic pathways, is crucial for understanding its potential effects. smolecule.com

Contextualization within Phenylalkylamine Chemistry

Phenylalkylamines are a broad class of organic compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the foundation for a vast number of biologically active molecules, including hormones, neurotransmitters, and a wide array of synthetic drugs. Prominent examples include amphetamine and its derivatives. This compound fits within this class as an N-ethyl and α-ethyl substituted phenethylamine (B48288). smolecule.comwikipedia.org The specific arrangement of its ethyl groups and the length of the alkyl chain distinguish it from other well-known phenylalkylamines, potentially influencing its chemical reactivity and biological activity. smolecule.com The study of such analogues contributes to a deeper understanding of structure-activity relationships within the phenylalkylamine class.

The acid-base properties of phenylalkylamines are a critical aspect of their chemical behavior, influencing their solubility, absorption, and interaction with biological targets. rsc.orgrsc.org Research into these properties, often conducted using techniques like CD-pH titrations, provides valuable data for understanding how these compounds behave in different chemical and biological environments. rsc.orgrsc.org

Historical Perspectives on Research into this compound and Related Structures

The history of phenylalkylamine research dates back to the late 19th and early 20th centuries with the isolation and synthesis of naturally occurring amines like epinephrine (B1671497) and the subsequent development of synthetic derivatives like amphetamine. Research into this class of compounds expanded significantly throughout the 20th century, driven by their diverse pharmacological effects. nuph.edu.uanih.gov

While specific historical research focusing solely on this compound is not extensively documented in early literature, its investigation is a logical extension of the broader exploration of phenylalkylamine derivatives. The development of calcium channel blockers, for instance, saw the investigation of various phenylalkylamines, with verapamil (B1683045) being a key example. nuph.edu.uataylorandfrancis.comresearchgate.net This highlights the long-standing interest in modifying the basic phenylalkylamine scaffold to achieve specific therapeutic effects. More recent research has focused on the synthesis and characterization of a wide array of derivatives for various research purposes, including their use as analytical standards and in the study of metabolic pathways.

Chemical and Physical Properties

This compound possesses a unique set of chemical and physical properties that are foundational to its role in chemical research.

| Property | Value | Source |

| IUPAC Name | N-ethyl-1-phenylbutan-2-amine | smolecule.com |

| Synonyms | (1-Benzyl-propyl)-ethyl-amine, 2-ethylamino-1-phenylbutane, N,α-Diethylbenzeneethanamine | guidechem.com |

| CAS Registry Number | 119486-07-6 | guidechem.combiosynth.comchemicalbook.com |

| Chemical Formula | C₁₂H₁₉N | biosynth.com |

| Molecular Weight | 177.29 g/mol | guidechem.com |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various established methods in organic chemistry.

One common approach is reductive amination . This method involves the reaction of 1-phenylbutan-2-one (B47396) with ethylamine (B1201723) in the presence of a reducing agent. smolecule.com

Another significant synthetic route is the alkylation of amine precursors . For example, starting with 1-phenylbutan-2-one, it can be converted to the corresponding amine, which is then alkylated with an ethyl halide, such as ethyl bromide, in the presence of a base. smolecule.com

Analytical Techniques

The identification and quantification of this compound in various matrices are crucial for research and quality control. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the compound from a mixture and identifying it based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of the compound, often coupled with UV or other detectors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netbohrium.com

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is centered around its secondary amine functional group.

N-Alkylation: The amine can react with alkyl halides to form the corresponding tertiary amines. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. smolecule.com

Salt Formation: As an amine, it readily reacts with acids to form ammonium (B1175870) salts.

The reactivity of this compound allows for the synthesis of a variety of derivatives. These derivatives are often created to explore structure-activity relationships or to develop new compounds with specific properties. Examples of such derivatives include those with substitutions on the phenyl ring or modifications to the alkyl chain. molport.commolport.comnih.gov

Homologues and Analogues

The study of homologues and analogues of this compound provides valuable insights into how small structural changes can affect chemical and physical properties.

Phenylisobutylamine: Also known as α-ethylphenethylamine, this compound is a homologue of amphetamine and differs from this compound by the absence of the N-ethyl group. wikipedia.org

N,α-Diethylphenethylamine: This is another name for this compound, highlighting its relationship to phenethylamine. smolecule.com

Other Phenylalkylamines: A vast number of other phenylalkylamines exist with variations in the alkyl chain length, substitution on the phenyl ring, and substitution on the nitrogen atom. acs.org

The investigation of these related compounds helps to build a comprehensive understanding of the chemical space around this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWYSUBVXWWBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017073 | |

| Record name | N,alpha-Diethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119486-07-6 | |

| Record name | N,α-Diethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119486-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,alpha-DEPEA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119486076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,alpha-Diethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,.ALPHA.-DIETHYLBENZENEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4PP58Q6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies

Strategies for Ethyl(1-phenylbutan-2-yl)amine Synthesis

The primary strategies for synthesizing this compound involve the formation of the crucial carbon-nitrogen bond, either through direct condensation and reduction or via multi-step pathways involving functional group transformations.

Reductive amination stands as a prominent and direct method for the synthesis of this compound. This one-pot reaction typically involves the condensation of a ketone precursor, 1-phenylbutan-2-one (B47396), with ethylamine (B1201723) to form an intermediate imine (or enamine), which is subsequently reduced in situ to the target secondary amine. smolecule.commasterorganicchemistry.com This method is favored for its efficiency and avoidance of the multiple alkylation issues that can arise from direct alkylation of a primary amine. masterorganicchemistry.com

Various reducing agents can be employed for this transformation, with the choice impacting selectivity and reaction conditions. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is also a viable reduction method. organic-chemistry.org

| Reducing Agent | Typical Reaction Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) or Ethanol, pH 6-7 | Selectively reduces imines in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Mild, effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, or Raney Nickel; various solvents | Can be highly efficient but may require pressure equipment. |

Beyond direct reductive amination, alternative pathways offer different approaches to the molecular scaffold.

Aza-Henry Reaction Route: An indirect route involves the synthesis of the precursor amine, 1-phenylbutan-2-amine (B1195257), which is subsequently ethylated. A key step in this sequence is the aza-Henry (nitro-Mannich) reaction. mdpi.com Benzaldehyde can be reacted with 1-nitropropane (B105015) in the presence of a base to form the nitroalkene, (1E)-2-nitrobut-1-en-1-yl]benzene. mdpi.com This intermediate is then reduced to the primary amine, 1-phenylbutan-2-amine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com The final step would involve the selective ethylation of this primary amine.

Deaminative Halogenation: While not a direct synthesis of the target amine, deaminative halogenation represents a method for converting precursor primary amines into halides, which are versatile intermediates. researchgate.net For instance, a precursor like 1-phenylbutan-2-amine could theoretically be converted to 2-bromo-1-phenylbutane. This halide could then react with ethylamine via nucleophilic substitution to form this compound, although this route may be less direct than reductive amination.

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions offer sophisticated methods for forming key bonds in the molecule's structure. For instance, a palladium catalyst could be used for the reduction of a suitable nitro-precursor, such as 1-phenyl-2-nitrobutane, in the presence of a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). msu.edu Furthermore, palladium-catalyzed C-H activation and coupling reactions could theoretically be employed to construct the carbon skeleton, for example, by coupling a phenyl group to a butenylamine derivative, though specific applications for this exact molecule are not widely documented. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include temperature, solvent, catalyst type and loading, and the molar ratio of reactants. researchgate.net

For reductive amination, studies on similar reactions show that solvent choice can significantly influence outcomes. For example, while methanol is common, other solvents like dichloroethane or even water have been used successfully in reductive aminations. organic-chemistry.org Temperature control is also vital; while many reductive aminations proceed at room temperature, some may require heating to facilitate imine formation or cooling to control the reduction. nih.gov Microwave-assisted synthesis has been shown to accelerate related reactions, potentially increasing yields and reducing reaction times. researchgate.net The optimization process often involves a systematic screening of these conditions to find the ideal balance for a specific transformation. acs.org

Table: Illustrative Optimization Parameters for a Generic Reductive Amination

| Parameter | Variable Range | Potential Impact on Yield |

|---|---|---|

| Temperature | 0 °C to 150 °C | Affects reaction rate and selectivity. semanticscholar.org |

| Solvent | Methanol, Dichloroethane, THF, Water | Influences solubility and reactivity of intermediates. researchgate.net |

| Catalyst Loading | 1 mol% to 20 mol% | Higher loading may increase rate but also cost and side reactions. semanticscholar.org |

| Water Content | Anhydrous to several equivalents | Can either promote or hinder imine formation depending on the system. semanticscholar.org |

Stereoselective Synthesis Approaches for Chiral Isomers

This compound possesses a stereocenter at the second carbon of the butyl chain, meaning it can exist as two enantiomers: (R)-Ethyl(1-phenylbutan-2-yl)amine and (S)-Ethyl(1-phenylbutan-2-yl)amine. Stereoselective synthesis is employed to produce a single enantiomer, which is often crucial for biological applications.

One powerful method for achieving this is through biocatalysis, particularly using ω-transaminase (ω-TA) enzymes. mdpi.com These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. For example, a specifically engineered (R)- or (S)-selective ω-transaminase could convert 1-phenylbutan-2-one into the corresponding (R)- or (S)-1-phenylbutan-2-amine with high enantiomeric excess (>99% ee). This chiral primary amine would then be ethylated to yield the final enantiomerically pure product.

Alternatively, enzymatic kinetic resolution can be used to separate a racemic mixture of the amine. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated. For instance, a lipase (B570770) like Novozym 435 could be used to selectively acylate one enantiomer of a racemic amine, enabling the separation of the unreacted enantiomer from the acylated product. nih.gov

Precursor Chemistry in this compound Synthesis

The selection of precursors is fundamental to the synthetic strategy. The most direct and common precursor for reductive amination is 1-phenylbutan-2-one . This ketone can be synthesized through various classical organic reactions, such as the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride, followed by appropriate workup.

Another key precursor is ethylamine , which serves as the nitrogen source in reductive amination. smolecule.com

For alternative routes, such as the aza-Henry pathway, the precursors are benzaldehyde and 1-nitropropane . mdpi.com These are condensed to form the nitroalkene intermediate. Subsequent reduction requires a hydride source like lithium aluminum hydride . mdpi.com

The synthesis of related primary amines, which can be precursors for subsequent ethylation, has also been achieved starting from a ketone via a Leuckart reaction, using formic acid and formamide, followed by hydrolysis. nih.gov

Structural Characterization and Stereochemical Aspects

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Ethyl(1-phenylbutan-2-yl)amine, with each technique offering unique insights into its different chemical features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While a complete, publicly available experimental spectrum for this compound is not readily found, the structure has been confirmed using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques. researchgate.net Based on the known structure, a theoretical analysis of the ¹H and ¹³C NMR spectra can be presented.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons would appear as a multiplet in the aromatic region (~7.1-7.3 ppm). The aliphatic protons would be found in the upfield region, with the benzylic protons (CH₂) appearing as a multiplet, the methine proton (CH) adjacent to the nitrogen being further downfield due to deshielding, and the two ethyl groups showing characteristic quartet and triplet patterns.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct peaks for the aromatic carbons (typically in the ~126-140 ppm range) and the aliphatic carbons of the butyl and ethyl groups at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.10 - 7.35 (m) | 126.0 - 129.5 |

| Phenyl C (quaternary) | - | ~140 |

| Benzyl CH₂ | ~2.70 (m) | ~40 |

| Chiral CH | ~2.80 (m) | ~60 |

| N-CH₂-CH₃ | ~2.60 (q) | ~45 |

| CH₂-CH₃ (butyl) | ~1.50 (m) | ~25 |

| N-CH₂-CH₃ | ~1.10 (t) | ~15 |

| CH₂ -CH₃ (butyl) | ~0.90 (t) | ~10 |

(Note: This table is based on predicted values and analysis of similar structures. m = multiplet, q = quartet, t = triplet.)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and formula. Analysis of this compound by liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has determined the protonated molecular ion [M+H]⁺ to be at an m/z of 178.1581, which corresponds to the molecular formula C₁₂H₁₉N. researchgate.net

The fragmentation pattern in electron ionization (EI) mass spectrometry is dictated by the stability of the resulting carbocations. For secondary amines like this, alpha-cleavage is a dominant fragmentation pathway. The major fragments are expected from the cleavage of bonds adjacent to the nitrogen atom.

Key fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the Cα-Cβ bond in the butyl group results in a stable, resonance-stabilized iminium ion, which is often the base peak.

Benzylic cleavage: The bond between the first and second carbon of the butyl chain can break, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl group.

Table 2: High-Resolution Mass Spectrometry Data and Predicted Fragments

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₂₀N⁺ | 178.1590 | Protonated Molecular Ion researchgate.net |

| [M-C₂H₅]⁺ | C₁₀H₁₄N⁺ | 148.1121 | α-cleavage, loss of the butyl chain's ethyl group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display characteristic bands corresponding to its secondary amine, aromatic ring, and aliphatic chain components.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (weak) | Secondary Amine |

| 3020 - 3080 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1465 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1000 - 1250 | C-N Stretch | Amine |

Conformational Analysis and Molecular Geometry

The flexibility of the alkyl chain in this compound allows it to adopt several conformations. Theoretical studies and computational analysis of related phenethylamines indicate a preference for two primary conformations: an extended (anti or trans) form and a folded (gauche) form.

Gauche Conformation: In the gaseous phase or in nonpolar solvents, phenethylamines often favor a gauche conformation. This arrangement allows for a stabilizing interaction between the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring.

Anti (Trans) Conformation: In this extended conformation, the amine group is oriented away from the phenyl ring. This form minimizes steric hindrance and is often favored in aqueous solutions where solvation effects dominate over intramolecular interactions.

The molecular geometry, including precise bond lengths and angles, can be determined using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations help to identify the most stable (lowest energy) conformation of the molecule.

Chirality and Stereoisomeric Forms of this compound

Chirality is a key stereochemical feature of this compound. The presence of a stereocenter results in the existence of non-superimposable mirror-image isomers known as enantiomers.

Chiral Center: The second carbon atom of the butyl chain (C2) is bonded to four different groups: a hydrogen atom, an ethyl group, a benzyl group, and the N-ethylamino group. This makes it a chiral center.

Enantiomers: Due to this chiral center, the compound exists as a pair of enantiomers:

(R)-Ethyl(1-phenylbutan-2-yl)amine

(S)-Ethyl(1-phenylbutan-2-yl)amine

Racemic Mixture: When synthesized without a chiral influence, the compound is typically produced as a 1:1 mixture of the (R)- and (S)-enantiomers. This mixture is known as a racemate or a racemic mixture, denoted as (±)-Ethyl(1-phenylbutan-2-yl)amine.

Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and can exhibit different interactions with other chiral molecules, which is of significant importance in biological systems.

Reactivity and Derivatization Chemistry

Fundamental Chemical Reactions of Ethyl(1-phenylbutan-2-yl)amine

The reactivity of this compound is primarily dictated by the nucleophilic secondary amine group and the phenyl-substituted butane (B89635) backbone.

While specific studies detailing the oxidation of this compound are not extensively documented in peer-reviewed literature, the oxidation of similar amine and alkyl-aromatic structures is well-established. Oxidation can typically target the nitrogen atom or the benzylic carbon atom. The reaction of related phenethylamines with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of various products. evitachem.com For instance, oxidation of alkyl aromatics can yield ketones. mdpi.com Potential oxidation reactions for this compound could theoretically yield N-oxides, hydroxylamines, or ketones through oxidation of the carbon alpha to the phenyl group, although this would require cleavage of a carbon-carbon bond.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product | Reaction Target |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N-oxide or Hydroxylamine | Nitrogen Atom |

| Potassium Permanganate (KMnO₄) | Benzoic Acid (via cleavage) | Phenyl & Alkyl Chain |

Note: This table represents theoretical possibilities based on the reactivity of similar functional groups.

The core structure of this compound, consisting of an alkylamine and a phenyl group, is generally stable and resistant to chemical reduction under standard conditions. The phenyl ring can be reduced to a cyclohexyl ring, but this requires harsh conditions such as high-pressure hydrogenation with specific catalysts.

Reduction reactions are more pertinent to the synthesis of this compound or its derivatives. For example, the parent amine, 1-phenylbutan-2-amine (B1195257), can be synthesized via the reduction of corresponding nitroalkenes using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com Similarly, if a derivative of this compound contained a reducible functional group (e.g., a ketone), that group could be selectively reduced. The reduction of a related carbamate (B1207046) derivative to its corresponding alcohol has been noted.

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile. It readily participates in nucleophilic substitution reactions, most notably N-alkylation and N-acylation. smolecule.comevitachem.com

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) results in the formation of a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N,N-disubstituted amide. smolecule.com

These reactions are fundamental for building more complex molecular architectures based on the this compound scaffold.

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | N,N-disubstituted Amide |

Formation of Imino Schiff Bases and Other Derivatives

The derivatization of this compound is a key aspect of its application in synthetic chemistry.

While Schiff bases (imines with the general structure R¹R²C=NR³) are typically formed from the condensation of a primary amine with an aldehyde or ketone, the reaction with a secondary amine like this compound follows a different pathway. scispace.comderpharmachemica.com The reaction of a secondary amine with a carbonyl compound proceeds through a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form an enamine , not an imine. scispace.com

A number of derivatives of the parent structure, α-ethylphenethylamine (1-phenylbutan-2-amine), are known, highlighting common modification strategies. wikipedia.org These include modifications at the nitrogen atom and on the phenyl ring.

Table 3: Notable Derivatives of the Phenylbutan-2-amine Scaffold

| Derivative Name | Modification | Class | Reference |

|---|---|---|---|

| N-Methyl-α-ethylphenethylamine (MEPEA) | N-methylation | Tertiary Amine | wikipedia.org |

| Buphedrone (B1655700) | β-keto functional group | Ketone | wikipedia.org |

| N-Ethylbuphedrone | N-ethylation and β-keto group | Ketone, Tertiary Amine | wikipedia.org |

Synthetic Applications in Organic Chemistry Research

This compound serves as a valuable building block and structural motif in organic chemistry, particularly in the field of medicinal chemistry. smolecule.com

Its phenethylamine (B48288) core is a common scaffold in the design of neurologically active compounds, making it a useful starting point for the synthesis of new therapeutic candidates. smolecule.com The parent amine, 1-phenylbutan-2-amine, has been utilized in the synthesis of complex molecules such as analogues of the anthelmintic drug Praziquantel (B144689). mdpi.com This demonstrates the utility of the 1-phenylbutan-2-amine framework in constructing elaborate molecular targets.

Furthermore, this compound and its closely related analogues are used as analytical reference standards in the pharmaceutical industry. cymitquimica.combiosynth.com For example, structures containing the (4-phenylbutan-2-yl)amino moiety have been identified as related compounds in the quality control of active pharmaceutical ingredients like Labetalol and Benazepril. cymitquimica.com Its unique structure also makes it a subject of interest for studying neurotransmitter mechanisms and receptor interactions in a research context. smolecule.com

In Vitro Pharmacological and Biochemical Investigations

Molecular Target Identification and Binding Studies

While direct inhibitory data for Ethyl(1-phenylbutan-2-yl)amine against ns3 protease and BACE-1 is not extensively detailed in publicly available literature, studies on structurally related compounds provide significant insights into potential enzyme interactions.

A compound containing the core 1-phenylbutan-2-yl structure, identified as β-Secretase Inhibitor IV, has demonstrated potent inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). scbt.com This enzyme is a key protease in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. β-Secretase Inhibitor IV, with the chemical name 3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide, binds to the active site of BACE-1, effectively blocking its proteolytic function. scbt.com This inhibitor has been shown to be cell-permeable and suppresses the formation of amyloid-β (Aβ) peptides in cellular models.

In silico modeling of similar isophthalamide-based scaffolds has further elucidated the interactions with BACE-1 active site residues. researchgate.netresearchgate.net These studies highlight the importance of the compound's structural components for binding and inhibition.

| Compound Name | Target Enzyme | Activity |

| β-Secretase Inhibitor IV | BACE-1 | Potent Inhibitor |

This table is interactive. Click on the headers to sort.

This compound, also known as N,α-Diethylphenethylamine (DEPEA), has been characterized as a norepinephrine-dopamine releasing agent (NDRA) and a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org These activities indicate an interaction with the transport proteins responsible for the reuptake of these key neurotransmitters in the central nervous system. The compound acts as a full releaser of norepinephrine (B1679862) and a partial releaser of dopamine (B1211576) in rat brain synaptosomes. wikipedia.org

Further studies have identified this compound as a low-potency agonist of the rat trace amine-associated receptor 1 (TAAR1), with a half-maximal effective concentration (EC50) of 3,500 nM. wikipedia.org However, it was found to be inactive as an agonist at human and mouse TAAR1. wikipedia.org The phenethylamine (B48288) class, to which this compound belongs, is known for its potential to interact with various neuronal receptors and transporters, influencing neurotransmitter release and reuptake. smolecule.com

| Compound Name | Receptor/Transporter | Activity | EC50/Ki |

| This compound | Norepinephrine Transporter | Releasing Agent/Reuptake Inhibitor | Not specified |

| This compound | Dopamine Transporter | Partial Releasing Agent/Reuptake Inhibitor | Not specified |

| This compound | rat TAAR1 | Agonist | 3,500 nM |

This table is interactive. Click on the headers to sort.

Mechanistic Studies at the Cellular and Sub-cellular Levels (In Vitro)

In vitro mechanistic studies have provided insights into the cellular effects of compounds structurally related to this compound. For instance, β-Secretase Inhibitor IV has been shown to inhibit the secretion of amyloid-β (Aβ) precursor protein (APP) in HEK293T cells, with an IC50 of 29 nM. Furthermore, it suppresses the formation of Aβ peptides Aβ38, Aβ40, and Aβ42 in primary chick neurons with IC50 values of 3.7, 4.7, and 4.8 nM, respectively. These findings demonstrate a direct impact on a key cellular process involved in the amyloidogenic pathway.

Research on a related compound, 3-methyl-1-phenylbutan-2-amine, has indicated effects on Ca2+ channel regulation and Ca2+ influx modulation, leading to a change in smooth muscle cell response. researchgate.net While not the exact compound, these findings suggest that alterations in ion channel function could be a potential cellular mechanism for this class of molecules.

Influence on Biochemical Pathways and Systems (In Vitro Models)

Based on its in vitro pharmacological profile, this compound is expected to influence catecholaminergic biochemical pathways. As a norepinephrine-dopamine releasing agent and reuptake inhibitor, it directly modulates the levels of these neurotransmitters in the synaptic cleft, thereby affecting downstream signaling cascades. wikipedia.org

The potent BACE-1 inhibitory activity of the structurally related β-Secretase Inhibitor IV points to a significant influence on the amyloidogenic pathway. scbt.com By inhibiting BACE-1, the initial step in the cleavage of APP to form Aβ peptides is blocked. This has been a primary therapeutic strategy in the research of Alzheimer's disease. researchgate.netresearchgate.net The ability of such compounds to permeate cells and inhibit Aβ formation in neuronal cell cultures underscores their potential to modulate this critical biochemical system.

Metabolic Pathways and Biotransformation Studies in Vitro

Identification of In Vitro Metabolites

In vitro studies using human liver microsomes have successfully identified several metabolites of Ethyl(1-phenylbutan-2-yl)amine. The primary metabolic transformations observed are desethylation and monohydroxylation. nih.gov

A study identified three main metabolites formed in vitro:

M1: Formed through the process of desethylation. nih.gov

M2: A product of monohydroxylation. nih.gov

M3: A minor metabolite resulting from hydroxylation/N-oxidation. nih.gov

The detection of these metabolites provides a foundational understanding of how the parent compound is altered within a biological system. nih.gov

Table 1: In Vitro Metabolites of this compound

| Metabolite ID | Metabolic Reaction | Description |

| M1 | Desethylation | The ethyl group is removed from the amine. |

| M2 | Monohydroxylation | An oxygen atom is added to the molecule at one position. |

| M3 | Hydroxylation/N-Oxidation | A minor pathway involving the addition of an oxygen atom. |

Enzymatic Biotransformation Mechanisms (e.g., Desethylation, Hydroxylation, N-Oxidation)

The formation of the identified metabolites is a result of specific enzymatic reactions. These biotransformation mechanisms are common pathways for the metabolism of many xenobiotics (foreign compounds).

Desethylation: This process involves the removal of an ethyl group from the nitrogen atom of this compound, leading to the formation of the M1 metabolite. nih.gov This is a specific type of N-dealkylation, a common reaction for secondary and tertiary amines.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the compound. In the case of this compound, monohydroxylation leads to the major metabolite M2. nih.gov This can occur on the aromatic ring or the aliphatic side chain.

N-Oxidation: This is a less common pathway for this compound, contributing to the formation of the minor metabolite M3. nih.gov It involves the oxidation of the nitrogen atom itself.

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

The primary enzymes responsible for the oxidative metabolism of a wide array of substances, including drugs and other xenobiotics, are the Cytochrome P450 (CYP) enzymes. sigmaaldrich.comuv.es These enzymes are predominantly found in the liver. sigmaaldrich.com The metabolic reactions of desethylation and hydroxylation observed for this compound are characteristic of CYP-mediated catalysis. sigmaaldrich.comnih.gov

While the specific CYP isozymes involved in the metabolism of this compound are not explicitly detailed in the provided information, studies on structurally similar compounds suggest that enzymes like CYP2D6 are often predominant in the metabolism of phenethylamine (B48288) derivatives. nih.gov The CYP enzyme system requires an electron transport chain, involving proteins like NADPH-cytochrome P450 reductase, to function. sigmaaldrich.com The in vitro studies utilize preparations like human liver microsomes, which contain these necessary enzymatic components to simulate metabolism. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of Ethyl(1-phenylbutan-2-yl)amine. These techniques offer high sensitivity and selectivity, which are necessary for complex sample matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of this compound. rsc.orgnih.gov This method provides excellent specificity and is widely used in forensic toxicology and doping control. nih.govnih.govunipd.it For instance, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the identification and quantification of N,α-DEPEA and its isomers in dietary supplements. rsc.org This technique utilizes multiple reaction monitoring (MRM) to achieve high sensitivity and selectivity. d-nb.info

Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) is another high-resolution mass spectrometry (HRMS) technique employed for the analysis of this compound. nih.govdoi.org LC-TOF-MS provides high mass accuracy, which aids in the identification of unknown compounds and their metabolites. d-nb.inforesearchgate.net A study on the metabolism of 2-amino-N-ethyl-1-phenylbutane (a related compound) utilized LC-TOF-MS to identify its major metabolites in human liver preparations and urine samples. nih.gov The high-resolution capability of TOF-MS is effective in discriminating between different compounds, although it may not be sufficient to distinguish between isomers without additional techniques. d-nb.info

Table 1: LC-MS/MS Parameters for the Analysis of Diethylphenethylamines

| Parameter | Condition |

|---|---|

| Instrument | UHPLC-MS/MS (QQQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Not specified |

| Gas Flow | Not specified |

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique used for the analysis of various phenethylamines, including this compound. ubi.ptredwoodtoxicology.com It is a common method in forensic laboratories for the detection of designer drugs and substances of abuse. ubi.ptojp.gov For many amphetamine-like compounds, derivatization is often employed to improve their chromatographic properties and thermal stability. ojp.gov However, for tertiary amines like some cathinone (B1664624) derivatives, this can be a challenge. ojp.gov GC-MS operating in electron ionization (EI) mode is frequently used for analysis. ubi.pt

Development and Validation of High-Resolution Analytical Methods

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results. unodc.orginnovareacademics.inresearchgate.netenpress-publisher.com This process involves several key steps, including establishing specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and robustness. unipd.itinnovareacademics.in

For this compound and related compounds, method validation is performed according to international guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). ubi.ptojp.gov A study detailing an LC-MS/MS method for analyzing performance-enhancing dietary supplements for N-ethyl-α-ethyl-phenethylamine reported a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.gov The validation of a method for 182 novel psychoactive substances, including various stimulants, demonstrated linearity in the range of 0.25–25 ng/ml for most drugs. unipd.it

High-resolution mass spectrometry (HRMS) methods, such as LC-Q-TOF-MS, have been validated for the analysis of synthetic cathinones in biological matrices like blood and urine. ojp.gov These methods offer high sensitivity, with limits of quantitation often in the low ng/mL range (0.25–5 ng/mL). ojp.gov The validation process also includes assessing extraction efficiency and matrix effects to ensure the method's performance in real samples. ojp.gov

Table 2: Validation Parameters for an LC-MS/MS Method for N-ethyl-α-ethyl-phenethylamine

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Upper Limit of Linearity | 500 ng/mL |

| Within-day Variability (10 ng/mL) | 3.88-7.89% |

| Within-day Variability (100 ng/mL) | 1.39-3.36% |

| Day-to-day Variability (Low Control) | 9.8% |

| Day-to-day Variability (High Control) | 3.1% |

Application in Research Samples and Forensic Chemistry (focused on methods)

The analytical methods developed for this compound find significant application in the analysis of research samples and in forensic chemistry. ubi.pt In a research context, these methods are used to identify and quantify the compound in various products, such as dietary supplements, to ensure product safety and regulatory compliance. rsc.orgnih.gov

In forensic chemistry, these methods are crucial for identifying the presence of controlled or new psychoactive substances (NPS) in seized materials and biological samples. ubi.ptojp.govunodc.org The analysis of such samples often involves a two-step process: an initial screening test followed by a more specific confirmation test. redwoodtoxicology.com GC-MS and LC-MS/MS are the gold-standard confirmation techniques. nih.govredwoodtoxicology.com For example, a validated GC-MS method was developed for the determination of synthetic cathinones and phenethylamines in whole blood, with applications in real forensic cases. ubi.pt Similarly, LC-MS/MS methods are routinely used for the confirmation of drugs of abuse in oral fluid and blood samples. nih.govunipd.it The ability to distinguish between isomers is particularly important in forensic analysis, as different isomers can have different legal statuses and physiological effects. d-nb.info

Structure Activity Relationship Sar Studies of Ethyl 1 Phenylbutan 2 Yl Amine Analogues

Design and Synthesis of Structural Analogues and Derivatives

The design of analogues of Ethyl(1-phenylbutan-2-yl)amine is often guided by the goal of exploring and optimizing interactions with specific biological targets. Synthetic strategies are diverse, allowing for systematic modifications of the core phenylalkylamine scaffold. Common synthetic pathways involve starting from commercially available ketones, aldehydes, or nitroalkenes to construct the desired amine derivatives.

A prevalent method for synthesizing related primary amines, such as 1-phenylbutan-2-amine (B1195257), is the reduction of corresponding nitroalkenes. For instance, (E)-2-nitro-1-phenylbut-1-ene can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as dry tetrahydrofuran (B95107) (THF) to yield 1-phenylbutan-2-amine with moderate success. mdpi.commalariaworld.org This primary amine serves as a crucial intermediate, which can then be N-alkylated to produce secondary amines like this compound.

Another versatile approach is the Leuckart reaction, which can be used to synthesize amines from ketones. For example, 3-methyl-1-phenylbutan-2-one can be treated with formic acid and formamide, followed by acid hydrolysis, to produce 3-methyl-1-phenylbutan-2-amine, a structural isomer of the primary amine precursor to this compound. nih.gov

Derivatives are frequently synthesized to probe the function of the amine group. Acylation of the parent amine with various acyl chlorides or anhydrides is a common strategy. mdpi.com For example, reacting 1-phenylbutan-2-amine with chloroacetyl chloride yields the corresponding N-acylated derivative, 2-chloro-N-(1-phenylbutan-2-yl)acetamide. mdpi.commalariaworld.org This intermediate can be further modified, for instance, through aminoalkylation, to create more complex structures for biological evaluation. mdpi.commalariaworld.org

In the context of designing more complex drug molecules like HIV-1 protease inhibitors, a core scaffold related to the phenylbutylamine structure is often employed. The synthesis typically starts with a protected epoxide, such as Boc-protected (1S,2S)-(1-oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester. acs.orgnih.gov This epoxide undergoes a ring-opening reaction with a primary amine, which introduces variability at what is known as the P1' position of the inhibitor. acs.orgnih.gov Subsequent reaction with sulfonyl chlorides adds diversity at the P2' position, allowing for the creation of a library of analogues with fine-tuned structural features designed to optimize binding to the target enzyme. acs.orgnih.gov

Table 1: Selected Synthetic Strategies for Phenylbutan-2-amine Analogues

| Starting Material | Reagents & Conditions | Product | Reference |

| (E)-2-nitro-1-phenylbut-1-ene | 1. LiAlH₄, dry THF, reflux | 1-phenylbutan-2-amine | mdpi.commalariaworld.org |

| 3-methyl-1-phenylbutan-2-one | 1. HCOOH, HCONH₂, 180°C2. 5N H₂SO₄, reflux | 3-methyl-1-phenylbutan-2-amine | nih.gov |

| 1-phenylbutan-2-amine | Chloroacetyl chloride | 2-chloro-N-(1-phenylbutan-2-yl)acetamide | mdpi.commalariaworld.org |

| Boc-protected epoxide | 1. Primary Amine, EtOH, 80°C2. Aryl sulfonyl chloride, TEA, CH₂Cl₂ | DRV Analogues (P1'/P2' modified) | acs.orgnih.gov |

Elucidation of Key Structural Features for Biological Activity (In Vitro)

In vitro studies of this compound analogues have helped to identify key structural features that govern their biological activity. The specific nature of the substituents on the amine nitrogen, the alkyl chain, and the phenyl ring dictates the potency and selectivity of these compounds for various biological targets.

In studies on mebeverine (B1676125) precursors, which share structural similarities, the amine 3-methyl-1-phenylbutan-2-amine was identified as a lead structure. nih.govresearchgate.net In vitro and ex vivo experiments showed that this compound induced significant changes in bioelectrical activity related to Ca²⁺ channel regulation and Ca²⁺ influx modulation in smooth muscle cells, without showing cytotoxicity to human malignant leukemic cell lines. nih.govresearchgate.net This suggests that the specific isomeric arrangement of the phenylbutan-2-amine core is crucial for this antispasmodic-like activity.

Research into praziquantel (B144689) analogues, which incorporated a 1-phenylbutan-2-yl)acetamide moiety, evaluated their activity against Plasmodium falciparum and Schistosoma worms. mdpi.com While inactive against the malaria parasite, several analogues demonstrated significant activity against schistosomula and adult worms in vitro. mdpi.com One hybrid compound showed notable activity (78.2% at 10 µM), indicating that while the core amine structure provides a scaffold, specific modifications are necessary to confer anti-schistosomal properties. mdpi.com

In the field of HIV research, extensive SAR studies have been conducted on darunavir (B192927) (DRV) analogues, which feature a (hydroxyethylamino)sulfonamide isostere that can be conceptually related to a modified phenylbutylamine structure. acs.orgnih.gov These studies revealed that modifications at the P1' and P2' positions, which correspond to the amine substituent and a sulfonamide group attached to the core, dramatically impact inhibitory activity against wild-type HIV-1 protease (HIV-1 PR). acs.orgnih.gov For example, analogues with specific halogenated or alkoxy-substituted phenyl sulfoxide (B87167) motifs at P2' exhibited superior inhibition of HIV-1 PR compared to the parent drug, DRV. nih.gov This highlights the importance of the substituents attached to the core amine structure for specific enzyme-ligand interactions.

Table 2: In Vitro Biological Activity of Selected Phenylbutan-2-amine Analogues

| Compound/Analogue Class | Biological Target/Assay | Key Finding | Reference |

| 3-methyl-1-phenylbutan-2-amine | Smooth muscle cell bioelectrical activity | Showed significant change in activity due to Ca²⁺ channel regulation. | nih.govresearchgate.net |

| Praziquantel-phenylbutylamine hybrids | Schistosoma worms | Some analogues showed up to 100% activity against worms at 50 µM. | mdpi.com |

| Darunavir analogues (P1'/P2' modified) | Wild-type HIV-1 Protease | Analogues 5ac (0.31 nM) and 5ae (0.28 nM) showed superior inhibition compared to DRV (1.87 nM). | acs.orgnih.gov |

Comparative Analysis with Related Phenylalkylamines and Amines

The biological profile of this compound and its analogues is best understood through comparison with other structurally related phenylalkylamines. The length and substitution of the alkyl chain, as well as modifications to the amine group, produce a wide spectrum of pharmacological effects.

This compound is a derivative of 1-phenylbutan-2-amine (also known as α-ethylphenethylamine or phenylisobutylamine). wikipedia.org This parent compound is a higher homologue of amphetamine (1-phenylpropan-2-amine). wikipedia.org Compared to dextroamphetamine, 1-phenylbutan-2-amine is a less potent norepinephrine-dopamine releasing agent and shows a marked preference for inducing norepinephrine (B1679862) release over dopamine (B1211576) release. wikipedia.org This shift in selectivity is a direct consequence of extending the α-alkyl substituent from a methyl (in amphetamine) to an ethyl group.

This attenuating effect of the α-ethyl group is also observed in other classes of phenethylamines. For example, the α-ethyl homologues of psychedelic phenethylamines, such as MBDB (the α-ethyl homologue of MDMA), exhibit significantly reduced or no psychedelic effects compared to their α-methyl counterparts. wikipedia.org This suggests that the α-ethyl group present in the this compound scaffold generally diminishes the central stimulant and psychedelic activities associated with shorter-chain phenethylamines.

Comparison with cathinone (B1664624) derivatives, which are phenethylamines containing a β-keto group, further illuminates the SAR. wiley.com The presence of the ketone at the β-position is a defining feature of synthetic cathinones like buphedrone (B1655700) (2-methylamino-1-phenylbutan-1-one), and it is critical to their mechanism of action. wiley.comgla.ac.uk The absence of this keto group in this compound distinguishes it structurally and pharmacologically from the cathinone class.

The position of the amino group on the alkyl chain is also critical. While 2-phenethylamine derivatives are common, compounds where the amino group is attached to the first carbon (e.g., 1-phenylethylamine) have also been explored. rsc.org These α-methylbenzylamine derivatives generally have different pharmacological profiles, further emphasizing that the specific 1-phenyl-2-aminobutane arrangement is a key determinant of biological activity. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of Ethyl(1-phenylbutan-2-yl)amine. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), are frequently used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. acs.org These calculations can reveal the most stable conformation of the molecule by minimizing its energy, providing precise bond lengths, bond angles, and dihedral angles.

Molecular modeling techniques allow for the visualization of the three-dimensional structure of this compound. This is crucial for understanding how the molecule's shape and charge distribution influence its interactions with other molecules. For instance, the geometry optimization of similar compounds has been shown to be in good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net

Prediction of Molecular Properties

Theoretical calculations can predict a wide array of molecular properties that are critical for understanding the chemical behavior and potential applications of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides insights into charge transfer and intramolecular interactions. uni-muenchen.dewisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity. uni-muenchen.de For example, in related molecules, NBO analysis has been used to study charge delocalization and donor-acceptor interactions. researchgate.net

Nonlinear Optical (NLO) Properties: Organic molecules with π-conjugated systems can exhibit significant NLO properties, which are of interest for applications in optoelectronics. dntb.gov.ua Computational methods can predict the first and second hyperpolarizabilities, which are measures of a molecule's NLO response. dntb.gov.uadntb.gov.ua Although this compound itself is not a classic NLO-active structure, understanding its electronic properties can inform the design of derivatives with enhanced NLO characteristics. Studies on other organic compounds have shown that theoretical predictions of NLO properties can be correlated with experimental results obtained through techniques like the Z-scan method. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. semanticscholar.org It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netsemanticscholar.org The MEP map uses a color scale, typically with red indicating negative potential (attractive to electrophiles) and blue indicating positive potential (attractive to nucleophiles), to visualize the charge distribution. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets. semanticscholar.org

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Computational models can predict the logP value based on the molecule's structure. For instance, the predicted XLogP3-AA for a similar compound, Ethyl(1-phenylpentan-2-yl)amine, is 3.4, suggesting a moderate level of lipophilicity. nih.gov The 4-phenylbutan-2-yl group in the target compound is expected to contribute to a higher logP value.

Table of Predicted Molecular Properties for Similar Compounds:

| Property | Predicted Value | Method/Source |

|---|---|---|

| XLogP3-AA | 3.4 | PubChem (for Ethyl(1-phenylpentan-2-yl)amine) nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is invaluable in drug discovery for understanding how a potential drug molecule might interact with its biological target.

For this compound and its derivatives, molecular docking simulations can be used to explore potential interactions with various receptors in the central nervous system, given its classification as a phenethylamine (B48288). smolecule.com The simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site of the target protein. For example, docking studies on related compounds have been used to investigate their potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. semanticscholar.orgmdpi.com These studies help in understanding the structure-activity relationship (SAR) and in designing more potent and selective molecules.

In Silico Pharmacodynamic and ADME Predictions

Pharmacodynamics: In silico methods can predict how a molecule might affect the body. Given that this compound is a phenethylamine, it is predicted to act as a stimulant by influencing the levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). smolecule.com Computational models can help to refine these predictions by simulating interactions with specific neurotransmitter transporters or receptors.

ADME Predictions: Beyond lipophilicity, computational tools can predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. rsc.orgnih.gov These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. researchgate.net Online tools and software can estimate properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net For instance, the presence of the phenyl and ethyl groups in this compound will influence its metabolic profile and distribution in the body.

Table of Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Ethyl(1-phenylpentan-2-yl)amine |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Dopamine |

| Norepinephrine |

Emerging Research Avenues and Future Directions

Potential as Research Probes in Biological Systems

The structural similarity of Ethyl(1-phenylbutan-2-yl)amine to known neurochemicals suggests its potential as a scaffold for the development of sophisticated research probes. The parent compound, 1-phenylbutan-2-amine (B1195257), is a known norepinephrine-dopamine releasing agent. wikipedia.org By modifying the this compound molecule, it may be possible to create tools for studying the intricate workings of the central nervous system.

One promising avenue is the development of radiolabeled ligands for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. By incorporating a positron-emitting isotope (such as carbon-11 or fluorine-18) or a gamma-emitting isotope into the structure of this compound, researchers could potentially visualize and quantify the density and distribution of specific neurotransmitter transporters or receptors in the living brain. This would provide invaluable insights into the neurobiology of various psychiatric and neurological disorders.

Furthermore, the synthesis of fluorescently tagged derivatives of this compound could enable the study of receptor binding and trafficking at the cellular level. By attaching a fluorophore to the molecule, scientists could use advanced microscopy techniques to observe the interactions of the compound with its biological targets in real-time. This could elucidate the molecular mechanisms underlying the pharmacological effects of related phenethylamines and aid in the design of more selective and potent therapeutic agents.

Exploration in Material Science or Catalysis Research

The chiral nature of this compound, which possesses a stereocenter at the second carbon of the butane (B89635) chain, opens up possibilities for its application in material science and catalysis. Chiral amines are valuable components in the development of materials and processes that require enantioselective recognition and transformation.

A significant potential application lies in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govredalyc.org By immobilizing one of the enantiomers of this compound onto a solid support, it may be possible to create a stationary phase capable of separating racemic mixtures of other chiral compounds. The enantioselective interactions between the chiral amine on the stationary phase and the enantiomers of the analyte would allow for their differential retention and, thus, their separation. This would be particularly valuable in the pharmaceutical industry, where the separation of enantiomers is often a critical step in drug development and quality control.

In the field of catalysis, chiral amines and their derivatives are frequently used as ligands for transition metal catalysts in asymmetric synthesis. mdpi.com The coordination of a chiral ligand to a metal center can create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. This compound could serve as a precursor for the synthesis of novel chiral ligands. For instance, it could be incorporated into larger, more complex ligand frameworks designed to enhance the enantioselectivity of a variety of metal-catalyzed reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of such catalysts would be highly beneficial for the efficient and environmentally friendly synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Unexplored Chemical Transformations and Synthetic Opportunities

While the fundamental reactivity of the secondary amine in this compound is understood, there remain numerous unexplored avenues for its chemical transformation and the development of novel synthetic methodologies. These opportunities could lead to the creation of a diverse range of new molecules with unique properties and potential applications.

One area ripe for exploration is the derivatization of the this compound scaffold to create libraries of novel compounds. The secondary amine can undergo a variety of reactions, such as acylation, sulfonation, and reaction with electrophiles, to introduce a wide range of functional groups. Furthermore, the phenyl ring offers sites for electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. A systematic exploration of these derivatization reactions could yield compounds with tailored biological activities or material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。